molecular formula C17H18ClN3O4S2 B11400958 Methyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Methyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11400958
M. Wt: 427.9 g/mol
InChI Key: HUEQDXVMSKYALN-UHFFFAOYSA-N
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Description

METHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrimidine moiety and the functional groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-acetyl-2-chlorobenzoate: Shares structural similarities but lacks the pyrimidine and thiophene moieties.

    2-Amino-4-chloro-6-methylpyrimidine: Contains the pyrimidine moiety but differs in other functional groups and overall structure.

Uniqueness

This detailed article provides a comprehensive overview of METHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18ClN3O4S2

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 5-acetyl-2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H18ClN3O4S2/c1-5-6-26-17-19-7-10(18)12(20-17)14(23)21-15-11(16(24)25-4)8(2)13(27-15)9(3)22/h7H,5-6H2,1-4H3,(H,21,23)

InChI Key

HUEQDXVMSKYALN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC)Cl

Origin of Product

United States

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